molecular formula C16H20BrN3O2S B3583740 2-(4-bromo-2-tert-butylphenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide

2-(4-bromo-2-tert-butylphenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B3583740
M. Wt: 398.3 g/mol
InChI Key: VKMUBBIFDYJIII-UHFFFAOYSA-N
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Description

2-(4-Bromo-2-tert-butylphenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide is a synthetic small molecule featuring a 1,3,4-thiadiazole core substituted with an ethyl group at the 5-position. The thiadiazole ring is linked via an acetamide bridge to a phenoxy group bearing a bromo substituent at the 4-position and a bulky tert-butyl group at the 2-position (Fig. 1). This structural configuration combines hydrophobic (tert-butyl) and electron-withdrawing (bromo) groups, which may enhance binding affinity to biological targets or improve pharmacokinetic properties such as metabolic stability .

Properties

IUPAC Name

2-(4-bromo-2-tert-butylphenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BrN3O2S/c1-5-14-19-20-15(23-14)18-13(21)9-22-12-7-6-10(17)8-11(12)16(2,3)4/h6-8H,5,9H2,1-4H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKMUBBIFDYJIII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)COC2=C(C=C(C=C2)Br)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-2-tert-butylphenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The initial step involves the bromination of 2-tert-butylphenol to obtain 4-bromo-2-tert-butylphenol.

    Acylation Reaction: The brominated phenol is then reacted with chloroacetyl chloride in the presence of a base to form 2-(4-bromo-2-tert-butylphenoxy)acetyl chloride.

    Thiadiazole Formation: The final step involves the reaction of the acetyl chloride intermediate with 5-ethyl-1,3,4-thiadiazole-2-amine under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-2-tert-butylphenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted by other nucleophiles.

    Oxidation and Reduction Reactions: The thiadiazole ring can participate in redox reactions.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Substitution: Products with different substituents replacing the bromo group.

    Oxidation: Oxidized derivatives of the thiadiazole ring.

    Reduction: Reduced forms of the thiadiazole ring.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving thiadiazole derivatives.

    Medicine: Potential therapeutic applications due to its unique structure.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-bromo-2-tert-butylphenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The thiadiazole ring and the bromo-substituted phenoxy group are likely key functional groups involved in these interactions.

Comparison with Similar Compounds

The compound’s structural and functional similarities to other 1,3,4-thiadiazole derivatives allow for comparative analysis across synthesis, physicochemical properties, and biological activity.

Key Observations :

  • The target compound’s tert-butyl group introduces steric bulk, which may hinder enzymatic degradation compared to smaller alkyl groups (e.g., isopropyl in 5e or ethylthio in 5g) .

Key Observations :

  • The acetamide-thiadiazole scaffold is versatile, supporting diverse activities depending on substituents. For example:
    • Nitro groups (compounds 3 and 8) enhance anticancer activity via Akt inhibition .
    • Benzothiazole moieties (e.g., in anticonvulsant analogs) improve CNS penetration .
  • The target compound’s bromo-tert-butylphenoxy group may favor interactions with hydrophobic protein pockets, though its specific activity remains uncharacterized in the provided data.
Physicochemical and Pharmacokinetic Properties
Property Target Compound (Predicted) Compound 5e Compound 5m Compound 3
Molecular Weight ~425 g/mol 473.98 g/mol 443.54 g/mol 422.89 g/mol
LogP (Lipophilicity) High (tert-butyl, bromo) Moderate Moderate High (nitro)
Solubility Likely low (hydrophobic) Low Low Very low
Metabolic Stability High (steric hindrance) Moderate Moderate Low (nitro)

Key Observations :

  • The tert-butyl group in the target compound likely increases metabolic stability compared to compounds with smaller substituents (e.g., 5e or 5m) .
  • The bromo substituent may reduce solubility but enhance binding to hydrophobic targets.

Biological Activity

The compound 2-(4-bromo-2-tert-butylphenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This compound features a unique structural composition that includes a bromo-substituted phenoxy group and a thiadiazole moiety, which are often associated with various pharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is C15H18BrN3OC_{15}H_{18}BrN_3O, and it exhibits specific physicochemical properties that contribute to its biological activity. The presence of the bromine atom and the thiadiazole ring is particularly noteworthy, as these components can significantly influence the compound's interaction with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of derivatives containing the thiadiazole moiety. For instance, research on similar compounds has shown promising results against various cancer cell lines. A notable study evaluated the anticancer activity of several 1,3,4-thiadiazole derivatives against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. Among these, a derivative with a similar structure to our compound exhibited an IC50 value of 0.084 ± 0.020 mmol L1^{-1} against MCF-7 cells and 0.034 ± 0.008 mmol L1^{-1} against A549 cells, indicating significant cytotoxicity compared to standard chemotherapeutics like cisplatin .

Table 1: Anticancer Activity of Thiadiazole Derivatives

CompoundCell LineIC50 (mmol L1^{-1})
Compound 4yMCF-70.084 ± 0.020
Compound 4yA5490.034 ± 0.008
CisplatinMCF-7Reference value

The mechanism by which thiadiazole derivatives exert their anticancer effects may involve the inhibition of aromatase activity, which is crucial in estrogen biosynthesis. The aforementioned study reported an aromatase inhibitory activity for one derivative with an IC50 of 0.062 ± 0.004 mmol L1^{-1} against MCF-7 cells . This suggests that compounds like 2-(4-bromo-2-tert-butylphenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide could potentially serve as aromatase inhibitors.

Antimicrobial Activity

In addition to anticancer properties, compounds containing similar structural elements have been evaluated for their antimicrobial activities. Research on related acetamides demonstrated significant antibacterial and antifungal activities against various pathogens . The potential for 2-(4-bromo-2-tert-butylphenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide to exhibit such properties remains an area for further investigation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-bromo-2-tert-butylphenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(4-bromo-2-tert-butylphenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide

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